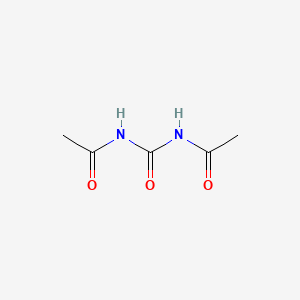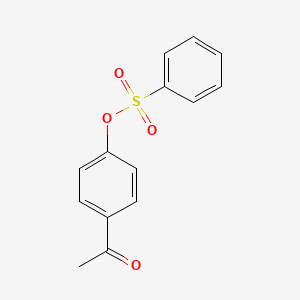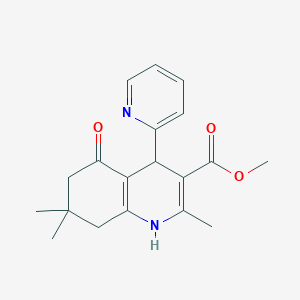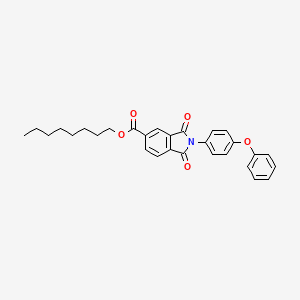
Octyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate typically involves the esterification of 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylic acid with octanol . The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
The process would involve large-scale esterification reactions with appropriate scaling of reagents and optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Octyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, especially at the phenoxy and isoindole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Octyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Octyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways are still under investigation, but they likely involve key biological processes such as cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylic acid pentyl ester
- 1,3-Dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylic acid decyl ester
- 1,3-Dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylic acid butyl ester
Uniqueness
Octyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C29H29NO5 |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
octyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate |
InChI |
InChI=1S/C29H29NO5/c1-2-3-4-5-6-10-19-34-29(33)21-13-18-25-26(20-21)28(32)30(27(25)31)22-14-16-24(17-15-22)35-23-11-8-7-9-12-23/h7-9,11-18,20H,2-6,10,19H2,1H3 |
InChI Key |
SLODHPDPLQMTOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



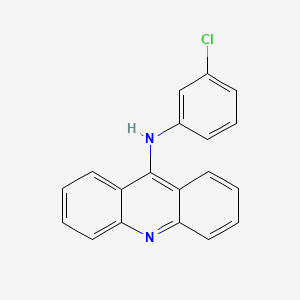
![5-bromo-2-({[4-(4-chlorophenoxy)phenyl]amino}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11704947.png)
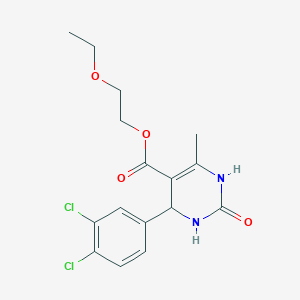
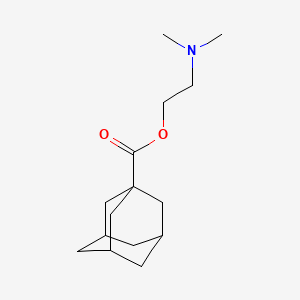
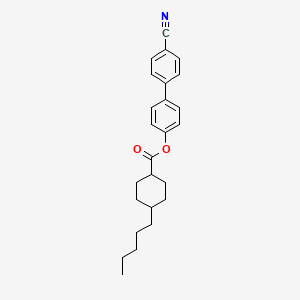
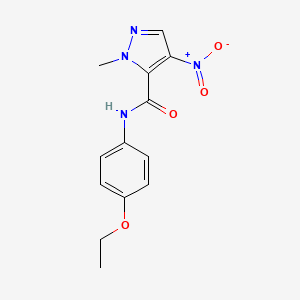
![3-nitro-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11704983.png)
![3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-6,8-dibromo-2H-chromen-2-one](/img/structure/B11704988.png)
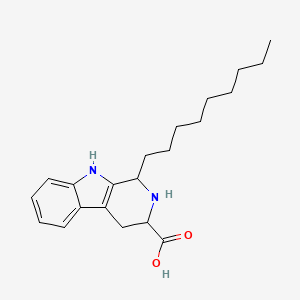
![1,6-Dimethyl-2-(2-oxopropyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B11704992.png)
